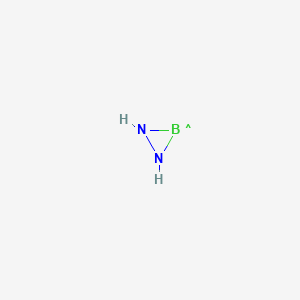
Diazaboriridin-3-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazaboriridin-3-yl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
The synthesis of Diazaboriridin-3-yl typically involves the use of boron reagents in combination with nitrogen-containing precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Diazaboriridin-3-yl undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: this compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diazaboriridin-3-yl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In industrial applications, this compound is used in the production of polymers and other advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which Diazaboriridin-3-yl exerts its effects involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein folding, and other biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Diazaboriridin-3-yl can be compared with other boron-containing heterocycles, such as boronic acids and boronate esters. While these compounds share some similarities in their reactivity and applications, this compound is unique due to its specific structure, which allows for distinct interactions with biological and chemical systems. Similar compounds include:
Boronic acids: Widely used in Suzuki–Miyaura coupling reactions.
Boronate esters: Known for their stability and use in organic synthesis.
Pyrazine derivatives: These compounds also contain nitrogen atoms and exhibit diverse biological activities.
Properties
CAS No. |
85302-96-1 |
|---|---|
Molecular Formula |
BH2N2 |
Molecular Weight |
40.84 g/mol |
InChI |
InChI=1S/BH2N2/c1-2-3-1/h2-3H |
InChI Key |
BHOCANICGACAHA-UHFFFAOYSA-N |
Canonical SMILES |
[B]1NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


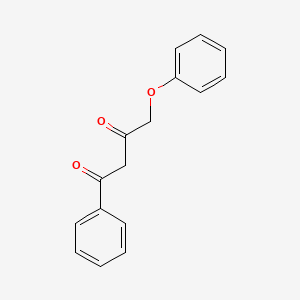
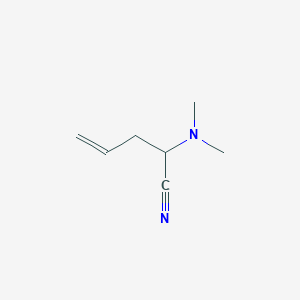
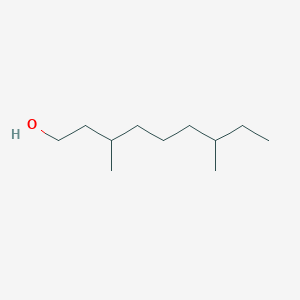
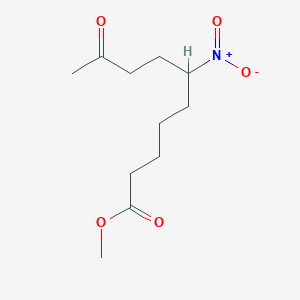
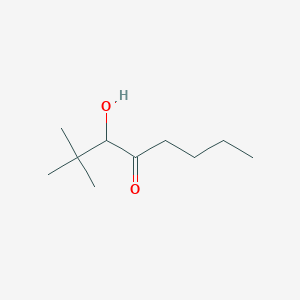
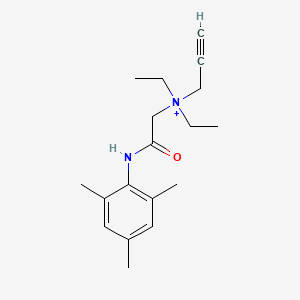
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)
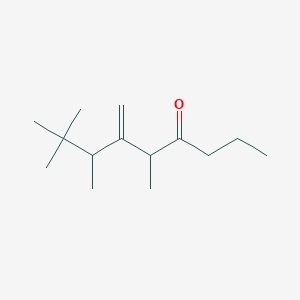
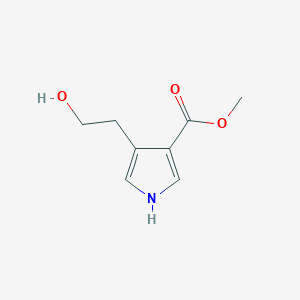
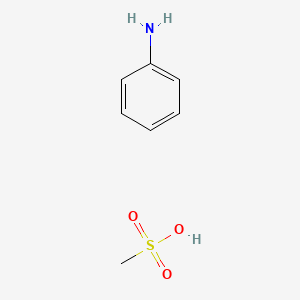

![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)

![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)
